molecular formula C15H15ClN2O B11852708 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356087-32-5

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B11852708
CAS No.: 1356087-32-5
M. Wt: 274.74 g/mol
InChI Key: RFQFRSLFDKLJHD-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1440519-73-2) features a bicyclic pyrrolo[3,4-b]pyridine core with two key substituents:

  • A chlorine atom at position 2.
  • A 4-methoxybenzyl group at position 4.

Its molecular formula is C₁₅H₁₃ClN₂O₂, with a molecular weight of 288.73 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356087-32-5

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C15H15ClN2O/c1-19-13-5-2-11(3-6-13)8-18-9-12-4-7-15(16)17-14(12)10-18/h2-7H,8-10H2,1H3

InChI Key

RFQFRSLFDKLJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

SNAr Methodology

Heating the chlorinated intermediate with 4-methoxybenzylamine (1.2 equiv) and K₂CO₃ (3 equiv) in DMSO at 120°C for 8 hours achieves 71% yield. The reaction's success relies on the activating effect of the adjacent nitrogen atom, lowering the energy barrier for substitution.

Buchwald-Hartwig Amination

Employing Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 equiv) in dioxane at 100°C enables coupling with 4-methoxybenzyl chloride (1.05 equiv), reaching 83% yield with <0.5% diarylation byproducts.

Catalytic Asymmetric Synthesis

Recent advances utilize rhodium(III) complexes for enantioselective construction. A 2023 protocol employs [Cp*RhCl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in 1,4-dioxane, achieving 76% yield and 94% ee when using (R)-SEGPHOS as the chiral ligand. Key stereochemical outcomes derive from η⁶-coordination of the pyridine ring to rhodium, enabling face-selective benzylation.

Process Optimization and Scale-Up

Industrial-scale production (batch sizes >5 kg) requires modifications to laboratory protocols:

ParameterLab Scale (5 g)Pilot Plant (5 kg)
Reaction Volume50 mL500 L
Cooling RateIce bath (0°C)Cryogenic (-15°C)
WorkupColumn chromatographyCrystallization
Overall Yield58%52%

Crystallization from ethyl acetate/n-heptane (1:3) improves purity from 92% to 99.8% while recovering 89% of product.

Analytical Characterization

Final product quality is verified through:

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.88 (d, J = 8.6 Hz, 2H, ArH), 6.72 (s, 1H, pyrrole H), 4.52 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.12 (t, J = 7.1 Hz, 2H, CH₂), 2.68 (t, J = 7.1 Hz, 2H, CH₂).

HPLC : Retention time 6.78 min (C18 column, 70:30 MeOH/H₂O), purity ≥99%.

Environmental Impact Mitigation

Waste streams containing rhodium are treated with 10% thiourea solution to precipitate RhS (99.2% recovery). Organic solvents undergo fractional distillation with 92% reuse efficiency, reducing E-factor from 18.7 to 5.3 kg waste/kg product.

Comparative Method Analysis

MethodYield (%)Purity (%)Cost ($/g)Scalability
Classical SNAr7198.512.40Good
Buchwald-Hartwig8399.128.70Moderate
Rhodium Catalysis7699.845.20Limited
Radical Chlorination6297.39.80Excellent

Emerging Techniques

Microwave-assisted synthesis (150°C, 30 min) reduces reaction times by 80% while maintaining 69% yield. Flow chemistry approaches using packed-bed reactors (2 mL/min, 130°C) achieve 94% conversion with 0.2% decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 undergoes nucleophilic displacement under basic or catalytic conditions. This reactivity enables derivatization for structure–activity relationship (SAR) studies in medicinal chemistry:

ReagentConditionsProductYieldApplication
Primary aminesK₂CO₃, DMF, 80°C2-Amino-pyrrolopyridine derivative~65%Precursor for bioactive analogs
Sodium methoxideMeOH, reflux2-Methoxy-pyrrolopyridine~72%Solubility enhancement
ThiophenolCuI, DIPEA, DMSO, 100°C2-Phenylthio-pyrrolopyridine~58%Sulfur-containing scaffolds

Mechanistic studies suggest an SNAr pathway due to electron-withdrawing effects from the pyridine ring, which polarizes the C–Cl bond . The reaction rate increases with electron-donating substituents on the pyridine core .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxybenzyl group directs electrophiles to the para position relative to the methoxy group. Key reactions include:

Nitration

  • Reagent : HNO₃/H₂SO₄, 0°C

  • Product : 4-Methoxy-3-nitrobenzyl derivative

  • Outcome : Introduces nitro groups for further reduction to amines .

Halogenation

  • Reagent : Br₂/FeBr₃, CH₂Cl₂

  • Product : Brominated benzyl analog

  • Application : Facilitates cross-coupling reactions (e.g., Suzuki) .

Ring Functionalization via Cyclization

The dihydro-pyrrolo[3,4-b]pyridine core participates in ring-opening/closure reactions:

Acid-Mediated Rearrangement

  • Conditions : HCl (conc.), EtOH, Δ

  • Product : Furo[3,4-b]pyridine via ring expansion .

  • Mechanism : Protonation of the pyridine nitrogen followed by nucleophilic attack and rearrangement .

Oxidative Aromatization

  • Reagent : DDQ, CH₂Cl₂, rt

  • Product : Fully aromatic pyrrolo[3,4-b]pyridine

  • Yield : ~85% .

Catalytic Cross-Coupling Reactions

The chlorine substituent enables Pd-catalyzed couplings to install complex motifs:

Reaction TypeCatalytic SystemCoupling PartnerProduct Application
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl derivatives for M4 receptor modulation
Buchwald–HartwigPd₂(dba)₃, XantPhos, DBUSecondary aminesAmino-functionalized analogs

Methoxy Group Demethylation

While not explicitly documented for this compound, analogous methoxybenzyl systems undergo demethylation with BBr₃ or HI to yield phenolic derivatives, expanding synthetic utility .

Comparative Reactivity of Structural Analogs

The table below highlights how substituent variations influence reactivity :

CompoundChlorine PositionKey ReactionOutcome
2-Chloro-6-phenyl analogC2Faster SNAr vs. parent compoundEnhanced anticancer activity
4-Chloro-6,7-dihydro analogC4Resistance to nucleophilic attackLower derivatization potential
2-Methoxy-6-(4-nitrobenzyl) analogC2 (OMe)EAS at nitrobenzyl ringNitro reduction to amine

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (>90%) in Cl → NH₂ substitutions by minimizing side reactions.

  • Byproduct Management : Chloride scavengers (e.g., Ag₂O) enhance purity in coupling reactions .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations underpins its value in drug discovery, particularly for neurological targets . Further exploration of its photochemical and electrochemical reactivity could unlock additional synthetic pathways.

Scientific Research Applications

Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds in the pyrrolo[3,4-b]pyridine class exhibit significant biological activities as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation has implications for treating neurological disorders such as schizophrenia and cognitive dysfunctions.

Interaction Profiles

Studies on 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine's interaction profiles suggest it may interact with various biological targets beyond muscarinic receptors. Techniques such as radioligand binding assays and functional assays are employed to elucidate these interactions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds along with their biological activities:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneLacks chloro and methoxy groupsAllosteric modulator
2-Chloro-6-(phenyl) pyrrolo[3,4-b]pyridineContains phenyl instead of methoxybenzylPotential anti-cancer activity
2-Methyl-6-(4-methoxyphenyl) pyrrolo[3,4-b]pyridineMethyl group instead of chlorineNeuroprotective effects

These compounds illustrate variations in substituents that influence their biological activities and therapeutic potential.

Neurological Disorders

Research has focused on the potential of this compound in treating neurological disorders. Studies have shown that modulation of the M4 receptor may alleviate symptoms associated with schizophrenia and enhance cognitive function. These findings are supported by preclinical models demonstrating improved cognitive performance following administration of this compound.

Cancer Research

In addition to its neurological applications, there is emerging interest in the anti-cancer properties of this compound. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Investigations into its binding affinities and selectivity are ongoing to better understand its pharmacological potential in oncology .

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Core Structural Variations

The pyrrolo[3,4-b]pyridine scaffold is shared among several analogs, but substituent patterns and heterocyclic modifications lead to distinct properties:

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 1440519-73-2 2-Cl, 6-(4-methoxybenzyl) C₁₅H₁₃ClN₂O₂ 288.73 Reference compound for comparison.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (unsubstituted) 147739-88-6 No substituents C₇H₈N₂ 120.15 Lacks functional groups, lower molecular weight and lipophilicity .
3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 905273-35-0 3-Br, 6-trityl C₂₆H₂₂BrN₂ 450.38 Bromine increases steric bulk; trityl group adds significant hydrophobicity .
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 853680-76-9 Pyrimidine ring instead of pyridine C₁₅H₁₃ClN₄O 300.74 Pyrimidine core alters electronic distribution and hydrogen-bonding potential .
Zopiclone Oxide (Impurity A) 43200-96-0 Pyrrolo[3,4-b]pyrazine core, 5-chloropyridinyl, piperazine carboxylate C₁₇H₁₇ClN₆O₃ 412.81 Pyrazine ring and piperazine group suggest CNS-targeted activity (sedative/hypnotic) .

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Bromine: Bromine in 905273-35-0 increases molecular weight (450.38 vs.
  • 4-Methoxybenzyl Group : Present in the target compound and 853680-76-9 , this group enhances lipophilicity (logP ~2.5–3.0) compared to unsubstituted analogs (logP ~1.0) .
  • Heterocyclic Core Modifications : Pyridine (target) vs. pyrimidine (853680-76-9 ) or pyrazine (Zopiclone derivatives) alters aromaticity and dipole moments, affecting solubility and target interactions .

Pharmacological Implications

  • Target Compound : The 4-methoxybenzyl group may favor interactions with hydrophobic binding pockets (e.g., kinase enzymes), while the chlorine atom could stabilize π-π stacking .
  • Zopiclone Analogs : The pyrazine ring and piperazine carboxylate in Zopiclone derivatives are critical for GABAₐ receptor modulation, a mechanism absent in the target compound due to structural divergence .
  • Dihydrochloride Salts: Compounds like 147740-02-1 (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride) exhibit higher aqueous solubility than the free base form of the target compound, making them more suitable for intravenous formulations .

Biological Activity

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 1440519-73-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a pyrrolo[3,4-b]pyridine core structure characterized by a fused bicyclic system that includes both pyridine and pyrrole rings. Its molecular formula is C15H13ClN2O2\text{C}_{15}\text{H}_{13}\text{ClN}_{2}\text{O}_{2} with a molecular weight of 288.73 g/mol. The presence of chlorine and methoxybenzyl substituents influences its chemical properties and biological activities .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and antiparasitic agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives of pyrrole have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial activity compared to established antibiotics like ciprofloxacin .

Antiparasitic Activity

In addition to antibacterial properties, some derivatives of pyrrolo compounds have demonstrated antiparasitic activity. For example, certain analogs exhibited EC50 values in the low micromolar range against drug-resistant parasites. This suggests that modifications in the structure of pyrrolo derivatives can enhance their potency against parasitic infections .

Case Studies and Research Findings

A review of literature reveals several case studies where structural modifications to pyrrolo compounds have led to enhanced biological activities:

  • Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives and found that specific substitutions significantly increased their antibacterial activity. For instance, the incorporation of methoxy groups improved both solubility and potency against bacterial strains .
  • Antiparasitic Evaluation : Another study focused on the antiparasitic activity of dihydroquinazolinone analogs, which share structural similarities with pyrrolo compounds. The findings indicated that specific substitutions could lead to improved efficacy against resistant strains of parasites .

Data Tables

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeMIC/EC50 ValueReference
Pyrrole Derivative AAntibacterial3.12 µg/mL
Pyrrole Derivative BAntiparasitic0.064 µM
Dihydroquinazolinone CAntiparasitic0.115 µM

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?

Methodological Answer:
The synthesis of this compound can be optimized using cross-coupling reactions. For example, Suzuki-Miyaura coupling (as described in ) is effective for introducing aryl/heteroaryl groups to the pyrrolopyridine core. Key steps include:

  • Catalyst selection : Pd(dppf)Cl₂ (0.5–1 mol%) in 1,4-dioxane/water under argon.
  • Reagent ratios : Maintain a 1:1.5 molar ratio of the boronic acid derivative to the brominated precursor.
  • Temperature control : Reflux conditions (80–100°C) improve reaction efficiency.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥90% purity .

Basic: How can structural characterization of this compound address discrepancies in reported stereochemical assignments?

Methodological Answer:
X-ray crystallography (e.g., as used in and ) is the gold standard for resolving stereochemical ambiguities. Complementary techniques include:

  • NMR spectroscopy : ¹H-¹³C HMBC to confirm connectivity; NOESY for spatial proximity analysis.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₆ClN₃O).
    For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical .

Advanced: What experimental designs are suitable for elucidating the metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic flux via LC-MS/MS.
  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; identify phase I metabolites (e.g., hydroxylation at the methoxybenzyl group).
  • CYP inhibition studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine primary metabolic enzymes .

Advanced: How can researchers reconcile contradictory data on the compound’s dose-dependent toxicity in animal models?

Methodological Answer:

  • Dose-ranging studies : Conduct 28-day repeat-dose toxicity tests in rodents (e.g., Sprague-Dawley rats) with endpoints including serum ALT/AST levels and histopathology.
  • Pharmacokinetic (PK) profiling : Measure Cₘₐₓ and AUC to correlate exposure with adverse effects.
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes in liver tissue at toxic vs. subtoxic doses. highlights the need for dose thresholds to balance efficacy and safety .

Advanced: What strategies mitigate instability of the pyrrolopyridine core under physiological pH conditions?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-UV.
  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to reduce ring-opening reactions.
  • Formulation : Encapsulate in PEGylated liposomes to shield from acidic environments (e.g., gastric fluid) .

Basic: What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

  • Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to screen against kinase panels (e.g., CDK, JAK families).
  • Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, A549) with IC₅₀ determination.
  • Target engagement : SPR (surface plasmon resonance) to measure binding affinity to putative targets like PDE4 or adenosine receptors .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity for CNS targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in homology models of dopamine D₂ or 5-HT₂A receptors.
  • QSAR modeling : Train models on pyrrolopyridine derivatives with known BBB permeability (e.g., topological polar surface area <80 Ų).
  • MD simulations : Simulate 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .

Advanced: What analytical workflows resolve batch-to-batch variability in enantiomeric purity during scale-up?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers.
  • Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression.
  • Crystallization optimization : Screen solvents (e.g., ethanol/water) for selective crystallization of the desired enantiomer .

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